1-Iodo-2-(methoxymethoxy)-4-methylbenzene
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Overview
Description
1-Iodo-2-(methoxymethoxy)-4-methylbenzene is an organic compound with the molecular formula C9H11IO2 It is a derivative of benzene, where the benzene ring is substituted with an iodine atom, a methoxymethoxy group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-2-(methoxymethoxy)-4-methylbenzene can be synthesized through several methods. One common approach involves the iodination of 2-(methoxymethoxy)-4-methylbenzene. This process typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce the iodine atom into the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process .
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-2-(methoxymethoxy)-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation Reactions: The methoxymethoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Major Products:
Substitution: Formation of azido, cyano, or organometallic derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of 2-(methoxymethoxy)-4-methylbenzene.
Scientific Research Applications
1-Iodo-2-(methoxymethoxy)-4-methylbenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of pharmaceutical compounds.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-iodo-2-(methoxymethoxy)-4-methylbenzene in chemical reactions involves the activation of the benzene ring by the electron-withdrawing iodine atom. This activation facilitates nucleophilic substitution reactions. The methoxymethoxy group can undergo oxidation or reduction, leading to the formation of various functional groups. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
1-Iodo-2-methoxybenzene: Similar structure but lacks the methoxymethoxy group.
1-Iodo-4-methylbenzene: Similar structure but lacks the methoxymethoxy group.
2-Iodo-4-methoxy-1-methylbenzene: Similar structure with different substitution pattern.
Properties
IUPAC Name |
1-iodo-2-(methoxymethoxy)-4-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO2/c1-7-3-4-8(10)9(5-7)12-6-11-2/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBIXQAJMFATKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)I)OCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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